Ethyl 4-(methylsulfonyl)-3-oxobutanoate
Overview
Description
Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(methylsulfonyl)-3-oxobutanoate” are not available, a general synthesis method for a similar compound involves the reaction of 4-(methylthio)phenol with Oxone in ethanol and water at room temperature .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. In the case of similar compounds, protodeboronation has been reported .Scientific Research Applications
Convenient Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, it serves as a precursor in the synthesis of triazoloquinolines and pyrazole derivatives, highlighting its versatility in creating complex molecules with potential biological activities (Pokhodylo & Obushak, 2019), (Naveen et al., 2021).
Structural and Molecular Studies
Research has also focused on the structural and molecular analysis of compounds derived from ethyl 4-(methylsulfonyl)-3-oxobutanoate. These studies often involve crystal and molecular structure analysis, antimicrobial activity assessments, and computational studies to understand the properties and potential applications of the synthesized compounds (Kariyappa et al., 2016), (Mabkhot et al., 2020).
Catalytic Reactions and Synthesis Methodologies
The compound plays a crucial role in the development of new catalytic reactions and synthesis methodologies, demonstrating its importance in advancing synthetic organic chemistry. These studies offer insights into novel routes for producing highly substituted azirines and trifluoromethyl heterocycles, thereby expanding the toolbox for chemical synthesis (Patonay et al., 2008), (Honey et al., 2012).
Development of Biologically Active Molecules
Further research explores the synthesis of molecules with potential biological activity, including antimicrobial and antioxidant properties. These studies not only underscore the chemical utility of this compound but also its role in developing new therapeutic agents (Kumar et al., 2016), (Stanchev et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-methylsulfonyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S/c1-3-12-7(9)4-6(8)5-13(2,10)11/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNOQJDRBTARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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